molecular formula C5H13ClN2O2 B1612517 2-Isopropoxyacetohydrazide hydrochloride CAS No. 898747-67-6

2-Isopropoxyacetohydrazide hydrochloride

Cat. No. B1612517
CAS RN: 898747-67-6
M. Wt: 168.62 g/mol
InChI Key: WXFNBOVZLGGFNO-UHFFFAOYSA-N
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Description

2-Isopropoxyacetohydrazide hydrochloride is a biochemical compound used for proteomics research . It has a molecular formula of C5H13ClN2O2 and a molecular weight of 168.62 g/mol .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2O2.ClH/c1-4(2)9-3-5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 168.62 g/mol . Other physical and chemical properties specific to this compound are not provided in the search results.

Scientific Research Applications

Synthesis and Solid-Support Oligodeoxyribonucleotide Applications

  • Base Protection in Synthesis : 2-Isopropoxyacetohydrazide hydrochloride, as part of the isopropoxyacetic group, is utilized for base protection during the synthesis of oligodeoxyribonucleotides on a solid support. This method enhances stability and efficiency in the synthesis process, making it a valuable tool in genetic engineering and biotechnology (Uznański, Grajkowski, & Wilk, 1989).

Antiviral Research

  • Potential in Treating Viral Infections : Although not directly linked to this compound, research on related compounds like hydroxychloroquine provides insights into the potential antiviral applications of similar compounds. These studies explore the efficacy of such compounds in treating viral infections, including COVID-19 (Yao et al., 2020).

Binding of Toxic Metabolites

  • Toxicity Mitigation in Drug Metabolites : Investigations into the binding of toxic metabolites of drugs like isoniazid hint at the possible use of this compound in reducing toxicity and carcinogenicity in pharmaceutical applications (Held & Landi, 1980).

Corrosion Inhibition

  • Eco-Friendly Corrosion Inhibitor : Studies on compounds like 2-(coumarin-4-yloxy)acetohydrazide, related to this compound, demonstrate its potential as an eco-friendly inhibitor of corrosion in metals. This application is particularly relevant in industrial settings where corrosion resistance is crucial (Al-amiery et al., 2014).

Safety and Hazards

While specific safety and hazard information for 2-Isopropoxyacetohydrazide hydrochloride is not available in the search results, it’s important to handle all chemicals with appropriate safety precautions. For example, hydrochloric acid, a related compound, can cause severe skin burns and eye damage, and may be corrosive to metals .

properties

IUPAC Name

2-propan-2-yloxyacetohydrazide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O2.ClH/c1-4(2)9-3-5(8)7-6;/h4H,3,6H2,1-2H3,(H,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXFNBOVZLGGFNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(=O)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70586386
Record name 2-[(Propan-2-yl)oxy]acetohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

898747-67-6
Record name 2-[(Propan-2-yl)oxy]acetohydrazide--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70586386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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